molecular formula C11H16O2 B14706745 1-(2-Phenylethoxy)propan-2-ol CAS No. 22539-92-0

1-(2-Phenylethoxy)propan-2-ol

Cat. No.: B14706745
CAS No.: 22539-92-0
M. Wt: 180.24 g/mol
InChI Key: UXNFXVSCSZZCOF-UHFFFAOYSA-N
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Description

1-(2-Phenylethoxy)propan-2-ol is an organic compound with the molecular formula C11H16O2. It is a derivative of propanol, where the hydroxyl group is attached to a phenylethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenylethoxy)propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenylethanol with propylene oxide in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields various alcohol derivatives.

    Substitution: Results in the formation of different substituted compounds.

Scientific Research Applications

1-(2-Phenylethoxy)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group but different functional groups.

    2-Phenyl-2-propanol: Another alcohol derivative with a phenyl group attached to the propanol backbone.

Uniqueness

1-(2-Phenylethoxy)propan-2-ol is unique due to its specific structure, which combines the properties of both phenylethoxy and propanol groups. This unique combination allows it to participate in a variety of chemical reactions and applications that are distinct from other similar compounds.

Properties

CAS No.

22539-92-0

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-(2-phenylethoxy)propan-2-ol

InChI

InChI=1S/C11H16O2/c1-10(12)9-13-8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3

InChI Key

UXNFXVSCSZZCOF-UHFFFAOYSA-N

Canonical SMILES

CC(COCCC1=CC=CC=C1)O

Origin of Product

United States

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